molecular formula C20H14Cl2N2O5 B2836299 (3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate CAS No. 338960-68-2

(3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate

Cat. No.: B2836299
CAS No.: 338960-68-2
M. Wt: 433.24
InChI Key: ZUWAHSMDEKQNHS-UHFFFAOYSA-N
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Description

(3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate is a synthetic organic compound with the molecular formula C20H14Cl2N2O5 This compound is characterized by its complex structure, which includes nitro, phenoxy, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate typically involves a multi-step process:

    Nitration: The initial step involves the nitration of 4-phenoxytoluene to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Carbamoylation: The nitrated product is then subjected to carbamoylation. This involves reacting the nitrated phenoxy compound with N-(3,5-dichlorophenyl)isocyanate in the presence of a suitable base, such as triethylamine, to form the carbamate linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This includes the use of industrial-grade reagents, automated reaction systems, and large-scale purification methods such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The phenoxy and carbamate groups can participate in nucleophilic substitution reactions. For example, the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Reduction: (3-amino-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitro-4-phenoxyphenylmethanol and N-(3,5-dichlorophenyl)amine.

Scientific Research Applications

Chemistry

In chemistry, (3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as a component in specialized chemical formulations. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy and carbamate groups may also contribute to its biological activity by binding to specific enzymes or receptors, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • (3-nitro-4-phenoxyphenyl)methyl N-(4-chlorophenyl)carbamate
  • (3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate
  • (3-nitro-4-phenoxyphenyl)methyl N-(2,4-dichlorophenyl)carbamate

Uniqueness

Compared to similar compounds, (3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate is unique due to the presence of both nitro and dichlorophenyl groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-nitro-4-phenoxyphenyl)methyl N-(3,5-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O5/c21-14-9-15(22)11-16(10-14)23-20(25)28-12-13-6-7-19(18(8-13)24(26)27)29-17-4-2-1-3-5-17/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWAHSMDEKQNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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